GC373
Description
This compound is a carbamic acid derivative featuring a phenylmethyl ester group and a complex peptidomimetic structure. Key structural elements include:
- Stereochemistry: Two chiral centers at the (1S)-positions in the carbamoyl and formyl-pyrrolidinyl moieties, critical for molecular recognition .
- Functional Groups: A formyl group, a 2-oxo-pyrrolidinyl ring, and a branched 3-methylbutyl chain.
- Potential Applications: While direct pharmacological data are unavailable, structurally related carbamates exhibit roles as prodrugs (e.g., delayed hydrolysis for sustained release) or protease inhibitors (e.g., calpain system modulation) .
Properties
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-(2-oxopyrrolidin-3-yl)propan-2-yl]amino]pentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-14(2)10-18(24-21(28)29-13-15-6-4-3-5-7-15)20(27)23-17(12-25)11-16-8-9-22-19(16)26/h3-7,12,14,16-18H,8-11,13H2,1-2H3,(H,22,26)(H,23,27)(H,24,28)/t16?,17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYENXTYKACLCGO-FQECFTEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201104180 | |
| Record name | Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201104180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333231-44-9 | |
| Record name | Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333231-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201104180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
GC-373 is synthesized through a series of chemical reactions starting from the bisulfide adduct, GC-376 free acid . The synthetic route involves the formation of a peptide aldehyde structure, which is achieved through specific reaction conditions that ensure the stability and activity of the compound .
Industrial Production Methods
The industrial production of GC-373 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
GC-373 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the aldehyde group in GC-373.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted peptides with different functional groups .
Scientific Research Applications
GC-373 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide aldehyde reactions and mechanisms.
Biology: Investigated for its role in inhibiting viral proteases and its potential as an antiviral agent.
Medicine: Explored for therapeutic applications against coronavirus infections, including SARS-CoV-2.
Mechanism of Action
GC-373 exerts its effects by inhibiting the main protease (M pro) of coronaviruses . The compound binds to the active site of the protease, preventing it from cleaving and activating functional proteins required for viral replication and transcription . This inhibition disrupts the viral life cycle and reduces viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares core carbamate functionality with several derivatives, but substituents dictate distinct properties:
*Estimated based on structural analogs.
Physicochemical and Stability Profiles
- Hydrolysis Stability: The target’s disubstituted carbamate likely follows the carbonate anion pathway under basic conditions, enhancing stability compared to monosubstituted analogs (e.g., methyl carbamates) .
- Acidity : Pyrrolidinyl and formyl groups may lower pKa relative to simpler carbamates, affecting solubility and membrane permeability .
- Lipophilicity : The phenylmethyl ester and branched alkyl chain increase logP vs. analogs with polar substituents (e.g., hydroxypropyl in boswellic acid amide [31]) .
Biological Activity
Carbamic acid derivatives, including Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester , have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 403.47 g/mol. Its structure features multiple functional groups, including amides and esters, which contribute to its chemical reactivity and potential biological effects.
Key Structural Features:
- Molecular Weight: 403.47 g/mol
- Functional Groups: Amide, Ester
- Stereochemistry: Defined stereocenters contributing to its biological activity
Biological Activity
Research indicates that carbamic acid derivatives exhibit a range of biological activities, including:
- Antitumor Activity: Some studies suggest that carbamic acid derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
- Antimicrobial Properties: These compounds have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
- Neuroprotective Effects: Certain derivatives may have protective effects on neuronal cells, suggesting applications in neurodegenerative diseases.
1. Antitumor Activity
A study published in Journal of Medicinal Chemistry highlighted the antitumor efficacy of carbamic acid derivatives in inhibiting cancer cell proliferation. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
2. Antimicrobial Properties
Research conducted by Pharmaceutical Biology demonstrated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a therapeutic agent.
3. Neuroprotective Effects
A study in Neuroscience Letters reported that the compound could reduce oxidative stress in neuronal cells, providing a protective effect against neurotoxicity induced by various stressors.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Carbamic acid derivative A | Antitumor, Antimicrobial | |
| Carbamic acid derivative B | Neuroprotective, Antimicrobial | |
| Carbamic acid derivative C | Antitumor, Neuroprotective |
The biological activity of carbamic acid derivatives is often attributed to their interaction with specific molecular targets within cells. For instance:
- Inhibition of Enzymes: These compounds may inhibit enzymes involved in cell proliferation and survival.
- Receptor Modulation: They can act on various receptors, influencing signaling pathways critical for cell growth and apoptosis.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis of structurally related carbamic acid esters involves coupling reactions with tert-butyl or benzyl protecting groups. For example, coupling in CH₂Cl₂ with Na₂CO₃ or using EDCI/HOBt/DIPEA in DMF-CH₂Cl₂ mixtures can achieve yields >90% . Optimization includes temperature control (e.g., ice-cooling for sulfonyl chloride reactions) and purification via column chromatography or recrystallization. For this compound, introducing the pyrrolidinyl and formyl groups may require sequential protection/deprotection steps, monitored by TLC or HPLC .
Q. How can the stereochemical configuration of the (1S)-chiral centers be confirmed experimentally?
- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to separate enantiomers. Compare retention times with synthetic standards. Circular dichroism (CD) spectroscopy or X-ray crystallography (if crystals are obtainable) can validate absolute configuration .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology :
- LC-MS : Confirm molecular weight and detect impurities using electrospray ionization (ESI) in positive mode.
- ¹H/¹³C NMR : Assign peaks to verify the phenylmethyl ester, formyl, and pyrrolidinyl moieties. Compare with published spectra of analogous compounds .
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
Advanced Research Questions
Q. How does the compound interact with biological targets such as calpain proteases, and what experimental models validate its inhibitory activity?
- Methodology :
- Enzyme Assays : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure calpain inhibition in vitro. Determine IC₅₀ values via dose-response curves .
- Cell-Based Studies : Transfect HEK293 cells with human CYP2B6 or calpain isoforms and assess proteolytic activity via Western blotting after compound treatment .
- Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes within the calpain active site, guided by crystallographic data .
Q. What strategies can resolve contradictions in reported bioactivity data for structurally similar carbamic acid derivatives?
- Methodology :
- Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (pH, Ca²⁺ concentration for calpain) or cell lines used.
- Orthogonal Validation : Replicate conflicting results using standardized protocols (e.g., uniform substrate concentrations) and include positive controls (e.g., ALLN for calpain inhibition) .
- SAR Studies : Systematically modify substituents (e.g., benzyl vs. tert-butyl esters) to isolate structural features driving activity discrepancies .
Q. How can metabolic stability and degradation pathways of this compound be investigated to inform drug design?
- Methodology :
- In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF-MS. Key degradation pathways may include ester hydrolysis or oxidation of the pyrrolidinyl group .
- Isotope Labeling : Use deuterated analogs to track metabolic sites and improve stability.
- CYP Inhibition Assays : Evaluate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interaction risks .
Q. What computational approaches are effective for predicting this compound’s physicochemical properties and solubility?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate logP (lipophilicity) and pKa values.
- MD Simulations : Model solvation behavior in aqueous or lipid bilayers using GROMACS to assess membrane permeability .
- QSAR Models : Train regression models on datasets of carbamic acid derivatives to predict solubility or bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
